3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
- 5-Iodo-1H-pyrrolo[2,3-c]pyridine
Uniqueness
3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and methoxy groups allows for versatile chemical modifications and potential biological activities .
Biological Activity
3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound's unique structural features, including an iodine atom and a methoxy group, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7IN2O
- Molecular Weight : Approximately 274.06 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with specific substitutions that enhance its biological activity.
Research indicates that this compound primarily functions as a kinase inhibitor. Kinases are crucial for various cellular processes, including signal transduction and metabolism. The compound's binding affinity to specific kinases affects downstream signaling pathways relevant to cancer and other diseases.
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence resonance energy transfer have demonstrated the compound's ability to inhibit kinase activity effectively. These studies are essential for understanding the therapeutic potential of this compound in various disease contexts.
Anticancer Properties
The anticancer activity of this compound has been highlighted in several studies. Its ability to inhibit kinases involved in tumor growth and proliferation positions it as a promising candidate for cancer therapy. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer Cells | 12.5 |
Breast Cancer Cells | 15.0 |
Noncancerous Cardiac Cells | >30 |
Other Biological Activities
Besides its anticancer properties, this compound exhibits other biological activities:
- Antimycobacterial Activity : Preliminary studies suggest efficacy against Mycobacterium tuberculosis, with some derivatives showing low MIC values.
Compound | MIC (µM) |
---|---|
Derivative A | <0.15 |
Derivative B | 3.13 |
Case Studies and Research Findings
- Kinase Inhibition : A study demonstrated that this compound effectively inhibits DYRK1A kinase, which is implicated in various neurodegenerative diseases.
- Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Properties
IUPAC Name |
3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPWIBPEWIGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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